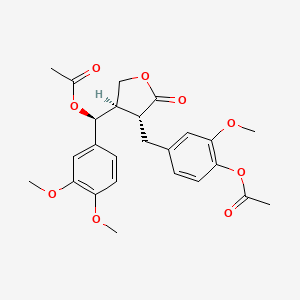
5-Acetoxyarctigenin monoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Acetoxyarctigenin monoacetate is a chemical compound with the molecular formula C25H28O9 and a molecular weight of 472.4844 g/mol . It is a derivative of arctigenin, a naturally occurring lignan found in certain plants. This compound is characterized by its acetoxy groups, which are ester functional groups derived from acetic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Acetoxyarctigenin monoacetate can be synthesized from arctigenin monoacetate through oxidation reactions. One common method involves the use of lead tetraacetate in acetic acid as the oxidizing agent . The reaction conditions typically include maintaining the reaction mixture at a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Acetoxyarctigenin monoacetate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to acetoxy groups using oxidizing agents like lead tetraacetate.
Reduction: Potential reduction of acetoxy groups back to hydroxyl groups under specific conditions.
Substitution: Possible substitution reactions where acetoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Lead tetraacetate, osmic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Acetic acid, methanol, dichloromethane.
Major Products Formed:
Oxidation Products: this compound from arctigenin monoacetate.
Reduction Products: Arctigenin derivatives with hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
5-Acetoxyarctigenin monoacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex lignan derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Wirkmechanismus
The mechanism of action of 5-Acetoxyarctigenin monoacetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress and inflammation, thereby providing therapeutic benefits .
Vergleich Mit ähnlichen Verbindungen
Arctigenin: The parent compound from which 5-Acetoxyarctigenin monoacetate is derived.
Isoarctigenin: A structural isomer with similar biological activities.
Trachelogenin: Another lignan with comparable properties.
Uniqueness: this compound is unique due to its specific acetoxy functional groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, solubility, and bioactivity compared to its parent compound and other similar lignans .
Eigenschaften
CAS-Nummer |
74861-36-2 |
|---|---|
Molekularformel |
C25H28O9 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
[4-[[(3R,4R)-4-[(S)-acetyloxy-(3,4-dimethoxyphenyl)methyl]-2-oxooxolan-3-yl]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C25H28O9/c1-14(26)33-21-8-6-16(11-22(21)30-4)10-18-19(13-32-25(18)28)24(34-15(2)27)17-7-9-20(29-3)23(12-17)31-5/h6-9,11-12,18-19,24H,10,13H2,1-5H3/t18-,19+,24-/m1/s1 |
InChI-Schlüssel |
JSGLSNVATHERIT-YDIMBITNSA-N |
Isomerische SMILES |
CC(=O)OC1=C(C=C(C=C1)C[C@@H]2[C@H](COC2=O)[C@@H](C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
Kanonische SMILES |
CC(=O)OC1=C(C=C(C=C1)CC2C(COC2=O)C(C3=CC(=C(C=C3)OC)OC)OC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


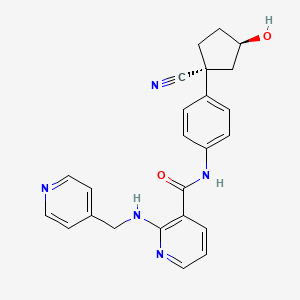
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)

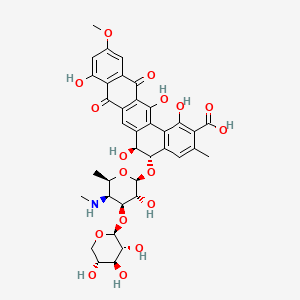
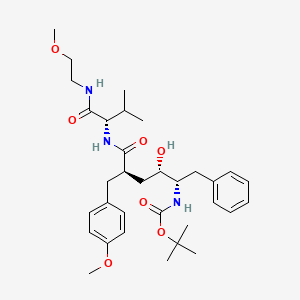
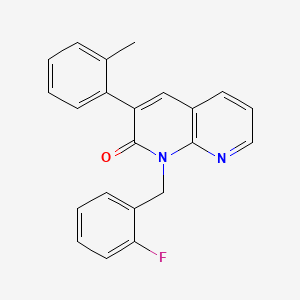
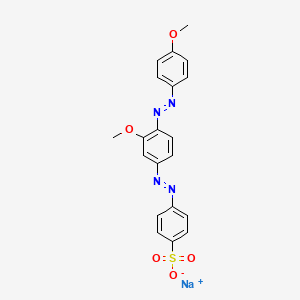
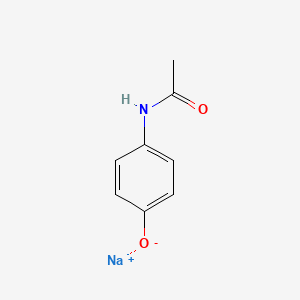
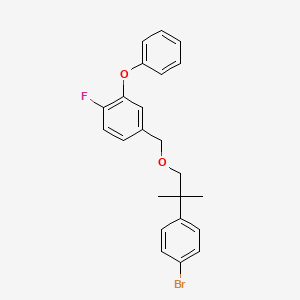

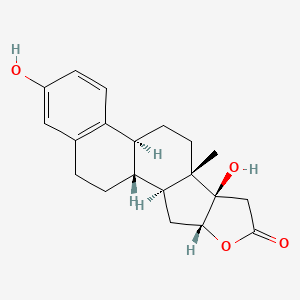
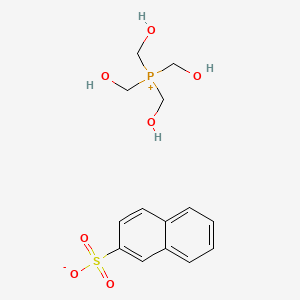
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)
